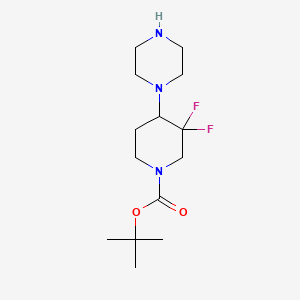
Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate is a chemical compound with the molecular formula C14H25F2N3O2 and a molecular weight of 305.36 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a piperazine moiety and two fluorine atoms, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate typically involves the reaction of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate with piperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The piperazine moiety can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid. The reactions are typically carried out under controlled temperatures and in suitable solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution with different electrophiles can produce a variety of substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: It is a key intermediate in the development of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with receptors and enzymes, modulating their activity and leading to various biological effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate: A precursor in the synthesis of tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.
Uniqueness
This compound is unique due to its combination of a piperidine ring, piperazine moiety, and fluorine atoms. This structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C14H25F2N3O2 |
|---|---|
Peso molecular |
305.36 g/mol |
Nombre IUPAC |
tert-butyl 3,3-difluoro-4-piperazin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H25F2N3O2/c1-13(2,3)21-12(20)19-7-4-11(14(15,16)10-19)18-8-5-17-6-9-18/h11,17H,4-10H2,1-3H3 |
Clave InChI |
JRKYEKVCPLLGPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















